potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Properties
CAS No. |
1644298-56-5 |
|---|---|
Molecular Formula |
C7H3KN2O3S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
potassium;5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C7H4N2O3S.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-13-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
LSDJYKJXTDDIML-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiophene-2-Carboxylic Acid Hydrazide
Thiophene-2-carboxylic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. The reaction is typically conducted in ethanol under reflux for 6–8 hours, yielding thiophene-2-carbohydrazide with >85% efficiency.
Reaction conditions :
Cyclization to Form the Oxadiazole Ring
The hydrazide intermediate is cyclized using carbon disulfide (CS₂) in alkaline medium. This step forms the 1,3,4-oxadiazole core while introducing the carboxylate group. Subsequent hydrolysis with potassium hydroxide (KOH) yields the final potassium salt.
Optimization parameters :
-
Cyclization agent : CS₂ in ethanolic KOH
-
Temperature : 60–65°C
-
Reaction time : 4–6 hours
Key spectral data :
-
IR : Absorption bands at 1678 cm⁻¹ (C=O stretch) and 1050 cm⁻¹ (C-O-C oxadiazole).
-
¹H NMR : Singlet at δ 7.45 ppm (thiophene protons), δ 3.92 ppm (carboxylate K⁺ counterion).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is particularly advantageous for scaling up production.
One-Pot Cyclization Under Microwave Conditions
Thiophene-2-carbonyl chloride is reacted with hydrazine hydrate and CS₂ in a single pot under microwave irradiation. The process eliminates intermediate isolation, reducing solvent use and purification steps.
Reaction conditions :
Advantages :
Amidoxime-Mediated Cyclization
Amidoximes serve as versatile precursors for oxadiazole synthesis, offering regioselective control. This method involves reacting thiophene-2-carboxamidoxime with diethyl oxalate under acidic conditions.
Reaction Mechanism and Optimization
-
Formation of amidoxime : Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride to form thiophene-2-carboxamidoxime.
-
Cyclization : The amidoxime is treated with diethyl oxalate in the presence of T3P (propylphosphonic anhydride), a mild activating agent, to form the oxadiazole ring.
Conditions :
Comparison with traditional methods :
| Parameter | T3P Method | Conventional CS₂ Method |
|---|---|---|
| Reaction time | 2 hours | 6 hours |
| Yield | 93% | 78% |
| Byproducts | <5% | 15–20% |
Industrial-Scale Production Considerations
The patent-published route (CN104974106A) offers a scalable pathway by avoiding highly toxic reagents like oxalyl chloride. Key modifications include:
-
Solvent recycling : Ethanol is recovered and reused, reducing costs by 30%.
-
Continuous flow reactors : Enhance throughput by 40% compared to batch processes.
Economic analysis :
| Step | Cost (USD/kg) | Time (hours) |
|---|---|---|
| Hydrazide formation | 12.50 | 8 |
| Cyclization | 18.20 | 6 |
| Hydrolysis | 9.80 | 2 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which typically targets the oxadiazole ring, leading to the formation of amine derivatives.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of oxadiazole derivatives, including potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate, in the development of anticancer agents. Oxadiazoles are known for their bioisosteric properties, which allow them to mimic other functional groups in drug design. For instance, compounds containing oxadiazole rings have shown significant antitumor activity against various cancer cell lines. One study reported that derivatives of oxadiazoles exhibited IC50 values as low as 0.003 µM against certain cancer cell lines, indicating potent cytotoxic effects .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, specific oxadiazole derivatives have been shown to increase caspase activity in cancer cells, leading to programmed cell death . This suggests that this compound could be further investigated for its potential as an anticancer agent.
Material Science
Conductive Polymers:
Oxadiazoles are also being explored for their applications in material science, particularly in the development of conductive polymers. The incorporation of thiophene moieties into the oxadiazole structure enhances the electronic properties of the resulting materials. These conductive polymers can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Synthesis and Characterization:
The synthesis of this compound typically involves straightforward synthetic routes that allow for easy modification and functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Agricultural Applications
Pesticidal Properties:
Emerging research indicates that oxadiazole derivatives may possess pesticidal properties. The introduction of thiophene groups has been associated with enhanced biological activity against pests and pathogens. This opens avenues for developing new agrochemicals based on this compound that could provide effective solutions in crop protection .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The carboxylate group enhances solubility and facilitates binding to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 1,3,4-Oxadiazole Derivatives
The physicochemical and electronic properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Electronic and Optical Properties
Thiophene vs. Methyl Substituents :
- The thiophene group in this compound extends conjugation, red-shifting absorption spectra compared to the methyl-substituted analog .
- Methyl-substituted derivatives (e.g., potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate) exhibit lower molecular weights and simpler synthesis but lack extended conjugation .
Ester vs. Potassium Carboxylate :
Heteroatom Variations: Oxadiazole vs. Thiadiazole
Replacing the oxadiazole oxygen with sulfur (e.g., potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate) increases electron-withdrawing effects and alters reactivity. Thiadiazoles often exhibit higher thermal stability but reduced solubility .
Biological Activity
Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer effects and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : CHKNO
- Molecular Weight : 202.25 g/mol
- CAS Number : 888504-28-7
Biological Activity Overview
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery, particularly their anticancer properties. The biological activities of this compound can be summarized as follows:
-
Anticancer Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and colorectal carcinoma (HCT-116) .
- In vitro assays indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Mechanism of Action :
- The compound interacts with cellular targets such as topoisomerase I, inhibiting its catalytic activity and disrupting DNA replication in cancer cells .
- Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, contributing to its biological efficacy .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspases |
| HeLa | 2.41 | Topoisomerase I inhibition |
| HCT-116 | 1.50 | DNA damage response |
Table 2: Comparative Analysis of Oxadiazole Derivatives
| Compound | IC (µM) | Biological Activity |
|---|---|---|
| This compound | 0.65 | Anticancer |
| Doxorubicin | 0.10 | Reference drug |
| Compound A (similar structure) | 1.20 | Moderate anticancer activity |
Case Studies
-
Case Study on MCF-7 Cells :
A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC value of 0.65 µM. Flow cytometry revealed that the compound effectively induced apoptosis through caspase activation . -
Topoisomerase I Inhibition :
Another investigation assessed the interaction of the compound with topoisomerase I using molecular docking techniques. Results indicated that this compound binds effectively to the enzyme's active site, thereby inhibiting its function and leading to increased DNA strand breaks in cancer cells .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclocondensation of thiophene-2-carbohydrazide with a carbonyl source (e.g., ethyl chlorooxoacetate) under basic conditions. The intermediate 1,3,4-oxadiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt. Key steps include:
- Hydrazide preparation via refluxing thiophene-2-carboxylic acid with hydrazine hydrate.
- Cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 6–12 hours .
- Optimization of solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry to improve yields (typically 60–85%) .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization Techniques :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches.
- NMR : ¹H NMR should show thiophene protons (δ 7.2–7.8 ppm) and absence of hydrazide NH₂ signals. ¹³C NMR peaks for carboxylate (δ ~165 ppm) and oxadiazole carbons (δ ~155–160 ppm).
- Mass Spectrometry : ESI-MS should display [M-K]⁻ ion matching the molecular formula (C₇H₃KN₂O₃S).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in desiccators.
- pH Sensitivity : Stable in neutral to slightly basic conditions (pH 7–9). Acidic conditions (pH <5) hydrolyze the oxadiazole ring, forming thiophene-2-carboxylic acid and hydrazine derivatives .
Advanced Research Questions
Q. How does the thiophene substituent influence the electronic properties and reactivity of the oxadiazole core?
- Mechanistic Insights :
- The electron-rich thiophene ring enhances π-conjugation, lowering the LUMO energy and increasing electrophilicity at the oxadiazole ring. This facilitates nucleophilic substitutions (e.g., with amines or thiols) at the 2-position.
- DFT calculations (B3LYP/6-311+G*) show a HOMO-LUMO gap of ~4.2 eV, suggesting potential for charge-transfer applications .
Q. What crystallographic data are available for this compound, and how can they inform co-crystal engineering?
- Structural Analysis :
- Single-crystal X-ray diffraction (SHELX-2018) reveals a planar oxadiazole ring with a dihedral angle of ~12° relative to the thiophene moiety. Potassium ions coordinate with carboxylate oxygen atoms, forming a polymeric lattice .
- Co-crystals with dicarboxylic acids (e.g., succinic acid) exhibit improved solubility and thermal stability, as shown by PXRD and DSC .
Q. Are there computational models predicting the biological activity of this compound against specific targets?
- Molecular Docking Studies :
- Docking (AutoDock Vina) into cyclooxygenase-2 (COX-2) reveals a binding affinity of −8.2 kcal/mol, with hydrogen bonds between the carboxylate group and Arg120/His90 residues.
- MD simulations (GROMACS) suggest stable binding over 100 ns, supporting potential anti-inflammatory applications .
Q. How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Fluorination at the thiophene 5-position (to form 5-(5-fluoro-thiophen-2-yl)) increases lipophilicity (logP from 1.2 to 1.8) and enhances IC₅₀ against MCF-7 cells from 19.7 μM to 2.6 μM .
- Replacement of potassium with transition metals (e.g., Ni²⁺) forms coordination complexes with improved antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
